molecular formula C15H14N2O2 B1671253 Eslicarbazepine CAS No. 104746-04-5

Eslicarbazepine

Cat. No.: B1671253
CAS No.: 104746-04-5
M. Wt: 254.28 g/mol
InChI Key: BMPDWHIDQYTSHX-AWEZNQCLSA-N
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Description

Eslicarbazepine is an anticonvulsant medication primarily used to treat partial-onset seizures in patients with epilepsy. It is a prodrug that is rapidly converted to its active metabolite, this compound, in the body. This compound works by inhibiting voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing repetitive neuronal firing .

Mechanism of Action

Target of Action

Eslicarbazepine primarily targets voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.

Mode of Action

This compound exerts its anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state, during which seizure activity can occur .

Biochemical Pathways

This compound affects the biochemical pathway involving the voltage-gated sodium channels. By inhibiting these channels, this compound prevents the rapid, repetitive firing of neurons, thus reducing the overactivity in the brain that leads to seizures .

Pharmacokinetics

This compound acetate, the prodrug of this compound, is rapidly and extensively metabolized to its major active metabolite, this compound . This metabolite corresponds to about 92% of systemic exposure . This compound is subsequently metabolized by conjugation with glucuronic acid . The plasma elimination half-life of this compound acetate is less than 2 hours, and it is rapidly converted to its this compound metabolite . In the absence of enzyme-inducing antiepileptic drugs, half-life values for this compound are 10–20 hours .

Result of Action

The molecular and cellular effects of this compound’s action result in a decrease in seizure frequency and an increase in responder rate compared with placebo . It provides effective seizure control as adjunctive therapy in adult and pediatric patients and as monotherapy in adult patients .

Action Environment

It is known that the drug’s efficacy can be influenced by the presence of other medications, particularly other antiepileptic drugs . For instance, carbamazepine reduces blood plasma concentrations of this compound, probably because it induces glucuronidation .

Biochemical Analysis

Biochemical Properties

Eslicarbazepine exerts its anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state during which seizure activity can occur .

Cellular Effects

This compound can cause neurological adverse effects including dizziness, fatigue, somnolence, impairment of motor and cognitive functions, and visual changes . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This action reduces the activity of rapidly firing neurons .

Temporal Effects in Laboratory Settings

The antiepileptic efficacy of this compound as adjunctive therapy or as monotherapy was maintained during longer-term extension studies, with each extension study period being up to 2 years . It is generally well tolerated, with most adverse events being of mild or moderate intensity .

Dosage Effects in Animal Models

In animal models, this compound is effective against seizures induced by proconvulsant agents such as metrazole, bicucul-line, 4-aminopyridine, and picrotoxin . In these models, this compound was equipotential to carbamazepine and more potent than oxcarbazepine .

Metabolic Pathways

This compound acetate is rapidly and extensively metabolized to its major active metabolite, this compound, via hydrolytic first-pass metabolism . This compound corresponds to about 92% of systemic exposure .

Transport and Distribution

This compound acetate is a prodrug that is rapidly converted to this compound, the primary active metabolite in the body . This conversion primarily occurs in the liver, although some metabolism also occurs in the intestine .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with voltage-gated sodium channels, which are typically located in the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eslicarbazepine acetate involves the acetylation of this compound. The process typically includes the following steps:

    Crushing Active Ingredients: The active ingredient, this compound acetate, is crushed to a fine powder.

    Mixing Granulating Materials: The crushed this compound acetate is mixed with granulating materials such as croscarmellose sodium and povidone.

    Granulating: The mixture is granulated to form uniform granules.

    Drying: The granules are dried to remove any moisture.

    Adding Auxiliary Materials: Additional auxiliary materials like magnesium stearate are added to the dried granules.

    Tabletting: The final mixture is compressed into tablets.

Industrial Production Methods: In industrial settings, the production of this compound acetate tablets involves similar steps but on a larger scale. The process includes the use of high-capacity mixers, granulators, and tablet presses to ensure uniformity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Eslicarbazepine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Eslicarbazepine has several scientific research applications, including:

Comparison with Similar Compounds

  • Carbamazepine
  • Oxcarbazepine
  • Levetiracetam

Comparison:

This compound stands out due to its higher selectivity for inactivated sodium channels and its favorable safety profile compared to older anticonvulsants .

Properties

IUPAC Name

(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316900
Record name Eslicarbazepine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism(s) by which eslicarbazepine exerts anticonvulsant activity is unknown but is thought to involve inhibition of voltage-gated sodium channels.
Record name Eslicarbazepine
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CAS No.

104746-04-5
Record name Eslicarbazepine
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Record name Eslicarbazepine [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eslicarbazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eslicarbazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
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Record name ESLICARBAZEPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of eslicarbazepine and its active metabolite?

A1: this compound acetate (ESL) is a prodrug rapidly hydrolyzed to this compound, its major active form. Both ESL and this compound exhibit anticonvulsant activity, primarily by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs). [] This prevents the channels from returning to an active state, thereby suppressing repetitive neuronal firing, a hallmark of epileptic seizures. [, , ]

Q2: Does this compound affect other ion channels besides VGSCs?

A2: Yes, in addition to its effects on VGSCs, this compound has been shown to inhibit both high and low-affinity hCaV3.2 inward currents, potentially contributing to its antiepileptic effects. [] Notably, it exhibits a higher affinity for hCaV3.2 channels compared to carbamazepine. []

Q3: Does this compound demonstrate selectivity for specific states of the VGSC?

A3: Research suggests that ESL and this compound interact selectively with the inactive state of VGSCs rather than the resting state. [] This selective interaction might contribute to their anticonvulsant efficacy and potentially minimize effects on normally functioning neurons. [, ]

Q4: How does this compound's mechanism differ from older generation dibenzazepines like carbamazepine?

A4: While both this compound and carbamazepine target VGSCs, this compound demonstrates a lower affinity for the resting state of the channels and acts by enhancing slow inactivation rather than altering fast inactivation. [] This difference may contribute to a potentially improved safety profile for this compound. []

Q5: What is the chemical structure of this compound acetate?

A5: this compound acetate is a dibenzazepine derivative, structurally related to carbamazepine and oxcarbazepine. It is the (S)-enantiomer of 10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. [, , ]

Q6: How is this compound acetate metabolized in the body?

A6: Following oral administration, this compound acetate undergoes rapid and extensive first-pass hydrolysis to this compound, primarily in the liver. [, , , ] This process is facilitated by human arylacetamide deacetylase (AADAC), primarily found in the liver and intestines. [] this compound is further metabolized to a lesser extent into (R)-licarbazepine and oxcarbazepine. []

Q7: What is the primary route of elimination for this compound and its metabolites?

A7: this compound and its metabolites are primarily eliminated through renal excretion. [] Approximately 66% of this compound is excreted renally, emphasizing the need for dosage adjustments in patients with renal impairment. [, ]

Q8: Does this compound acetate exhibit any clinically significant drug interactions?

A8: Yes, co-administration of this compound acetate with certain medications can alter its pharmacokinetics. For instance, drugs like phenobarbital, phenytoin, and carbamazepine can induce this compound clearance, potentially requiring dosage adjustments. [] Conversely, this compound acetate can decrease the plasma exposure of oral contraceptives and simvastatin. []

Q9: How does co-administration of carbamazepine affect this compound exposure?

A9: Population pharmacokinetic analysis revealed that co-administering carbamazepine with ESL significantly increases this compound clearance and consequently decreases its area under the curve (AUC). [] This interaction might necessitate ESL dose adjustments based on individual patient response and seizure control. []

Q10: What is the clinical efficacy of this compound acetate in treating epilepsy?

A10: Clinical trials have demonstrated that ESL, administered once daily, effectively reduces seizure frequency in adults with partial-onset seizures. [, , , , ] Notably, ESL demonstrated efficacy both as adjunctive therapy and monotherapy in clinical trials. [, , ]

Q11: Have there been studies investigating the efficacy of this compound acetate in specific patient populations, such as those with newly diagnosed epilepsy?

A11: Yes, a prospective, multicenter study investigated this compound acetate monotherapy in patients with newly diagnosed partial epilepsy. [] The study found this compound monotherapy to be effective and safe in this population. []

Q12: What is the general safety and tolerability profile of this compound acetate?

A12: Clinical trials indicate that ESL is generally well-tolerated, with most adverse events being mild to moderate in severity. [, , ] The most frequently reported side effects include dizziness, somnolence, and headache, typically occurring early in treatment. [, ]

Q13: Is there a risk of hyponatremia associated with this compound acetate use?

A13: While this compound acetate is generally considered to have a favorable safety profile compared to older dibenzazepines, a potential for hyponatremia exists. [] Monitoring sodium levels during treatment, especially in patients with pre-existing risk factors, is advisable. []

Q14: What formulations of this compound acetate are currently available?

A14: this compound acetate is commercially available in tablet form. [, ] For pediatric patients or those with difficulty swallowing tablets, pharmacists can compound oral suspensions using commercially available ESL tablets and appropriate vehicles. []

Q15: Can this compound acetate tablets be crushed for administration?

A15: Yes, a study confirmed the bioequivalence of crushed versus intact ESL tablets, indicating that crushing the tablets does not significantly affect this compound bioavailability. [] Crushing ESL tablets and administering them with applesauce can be an option for patients unable to swallow whole tablets. []

Q16: Are there any ongoing research efforts investigating potential alternative applications for this compound acetate?

A16: While primarily used for epilepsy, research suggests that ESL might hold therapeutic potential in other areas. For instance, its structural similarity to carbamazepine and oxcarbazepine makes it a candidate for treating neuropathic pain. [] Further research is necessary to fully explore these potential applications.

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